N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonylbenzamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core, a dimethylaminopropyl side chain, and a methanesulfonyl-substituted benzamide moiety. The hydrochloride salt enhances its solubility, a critical feature for bioavailability in pharmacological applications. The benzothiazole ring, a heterocyclic scaffold with a chlorine substituent at position 4, is notable for its prevalence in bioactive compounds, including kinase inhibitors and antimicrobial agents . The dimethylamino group introduces tertiary amine functionality, which may influence receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)12-7-13-24(20-22-18-15(21)9-6-10-16(18)28-20)19(25)14-8-4-5-11-17(14)29(3,26)27;/h4-6,8-11H,7,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSODHGJEBTMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Molecular weights estimated from provided or calculated formulae.
†Calculated based on formula approximation (C₁₈H₂₀ClN₃O₃S₂ + HCl).
‡Estimated from data.
Key Observations:
Heterocyclic Cores: The target compound’s benzothiazole core distinguishes it from quinoline (SzR-105), triazole (), and chromene-pyrazolopyrimidine () derivatives. Benzothiazoles are associated with diverse bioactivities, including anti-inflammatory and anticancer effects, whereas quinolines and triazoles often target enzymes or nucleic acids .
Sulfonyl Groups: The methanesulfonyl group in the target compound parallels the phenylsulfonyl moieties in ’s triazoles.
Amine Functionality: The dimethylaminopropyl side chain is structurally analogous to SzR-105’s dimethylaminoethyl group. Such substituents can improve solubility and interact with hydrophobic pockets in biological targets .
Pharmacological and Chemical Properties
- In contrast, SzR-105’s quinoline core may target nucleic acid-interacting enzymes, while ’s chromene derivatives could act as kinase inhibitors .
- Antioxidant Potential: Hydroxamic acids in exhibit radical scavenging activity (DPPH/β-carotene assays), but the target compound’s methanesulfonyl group may confer different redox properties, possibly reducing antioxidant efficacy compared to phenolic or hydroxamic acid derivatives .
- Metabolic Stability: The dimethylamino group and hydrochloride salt may enhance aqueous solubility and reduce first-pass metabolism, a feature shared with SzR-105 but absent in non-aminated analogues like ’s benzamide .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonylbenzamide hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of a benzothiazole amine derivative (e.g., 4-chloro-1,3-benzothiazol-2-amine) with a methanesulfonyl-substituted benzoyl chloride intermediate. The dimethylaminopropyl side chain is introduced via nucleophilic substitution or amide coupling. Purification steps, such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients), are critical to isolate the hydrochloride salt .
- Key Considerations : Reaction conditions (e.g., anhydrous solvents like DMF, temperature control at 60–80°C) and stoichiometric ratios must be optimized to minimize byproducts like unreacted amines or sulfonated impurities .
Q. Which spectroscopic techniques are used to confirm the compound’s structural identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing the benzothiazole, methanesulfonyl, and dimethylaminopropyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching CHClNOS).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Q. How is solubility assessed for this compound, and what solvents are recommended for biological assays?
- Methodology : Solubility is tested via phase solubility analysis in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Hydrochloride salts generally exhibit improved aqueous solubility due to ionic character. For in vitro assays, dilute DMSO (≤0.1% v/v) is preferred to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, increasing DMF polarity may enhance coupling efficiency in amide bond formation .
- In-line Monitoring : Employ HPLC or TLC to track reaction progress and identify intermediates. Adjust reaction time based on real-time data to prevent over-reaction or decomposition .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzymatic inhibition assays vs. cell viability tests). For instance, discrepancies in IC values may arise from off-target effects in cell-based models.
- Dose-Response Analysis : Perform full dose-response curves (e.g., 0.1–100 µM) to confirm potency thresholds and rule out assay-specific artifacts .
Q. How to design structure-activity relationship (SAR) studies to enhance anticancer activity?
- Methodology :
- Analog Synthesis : Modify substituents on the benzothiazole core (e.g., replace chloro with fluoro for improved bioavailability) or vary the dimethylaminopropyl chain length to alter lipophilicity .
- Biological Testing : Prioritize analogs for in vitro cytotoxicity screening (e.g., MTT assays on cancer cell lines) and compare with computational predictions (e.g., LogP calculations for membrane permeability) .
Q. What computational approaches predict the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or DNA repair enzymes). Focus on hydrogen bonding with the methanesulfonyl group and hydrophobic interactions with the benzothiazole ring .
- MD Simulations : Perform 100-ns simulations to assess binding stability and identify key residues (e.g., ATP-binding pockets in kinases) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Methodology :
- Purity Verification : Reanalyze the compound using differential scanning calorimetry (DSC) to confirm melting points. Impurities (e.g., residual solvents) can depress observed values.
- Inter-laboratory Calibration : Cross-reference NMR chemical shifts with standardized databases (e.g., PubChem) and ensure instrument calibration with internal standards .
Methodological Tables
| Parameter | Typical Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 45–65% (after chromatography) | |
| HPLC Purity | ≥95% (C18 column, acetonitrile/water gradient) | |
| Cytotoxicity (IC) | 2.5–10 µM (MCF-7 breast cancer cells) | |
| LogP (Predicted) | 3.2–3.8 (Schrödinger Suite) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
